1-{[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Description
The compound 1-{[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole features a pyrazole core substituted with a methyl group at position 4. At position 1, an azetidine (a four-membered nitrogen-containing ring) is attached via a methylene linker. The azetidine is further functionalized with a 4-fluoro-3-methylbenzenesulfonyl group, which introduces sulfonamide functionality, fluorine, and a methyl substituent.
Properties
IUPAC Name |
1-[[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]methyl]-4-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-11-6-17-18(7-11)8-13-9-19(10-13)22(20,21)14-3-4-15(16)12(2)5-14/h3-7,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBDQONQXDATEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table highlights structurally related compounds and their distinguishing attributes:
Key Research Findings
Azetidine-Pyrazole Core
The azetidine ring introduces conformational rigidity, which can improve metabolic stability compared to linear alkyl chains. For example, 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride () lacks the sulfonyl group but serves as a precursor for synthesizing derivatives like the target compound. Its azetidine-pyrazole framework is a common scaffold in kinase inhibitors due to its ability to occupy hydrophobic pockets .
Sulfonamide Functionalization
The 4-fluoro-3-methylbenzenesulfonyl group on the target compound distinguishes it from analogs like Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate (), where the sulfonyl group is directly attached to the pyrazole. Sulfonamides are known to enhance binding to proteins (e.g., carbonic anhydrases) via hydrogen bonding and electrostatic interactions .
Fluorine and Methyl Substituents
The fluorine atom in the target compound likely improves membrane permeability and bioavailability, as seen in 4-(4-fluorophenyl)-3-methyl-1H-pyrazole (). The methyl group at position 3 of the benzene ring (in the target) may reduce steric hindrance compared to bulkier substituents, optimizing receptor interactions .
Azetidine Modifications
In 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole (), the azetidine is substituted with a phenoxy group instead of a sulfonyl. This variation demonstrates the azetidine's versatility in accommodating diverse functional groups for tailored activity .
Preparation Methods
Sulfonylation of Azetidine-3-Methanol
The azetidine nitrogen is sulfonylated using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions:
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Procedure :
Characterization Data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.32 (d, J = 2.0 Hz, 1H, ArH), 4.25–4.15 (m, 1H, azetidine CH), 3.90–3.80 (m, 2H, azetidine CH₂), 3.70–3.60 (m, 2H, azetidine CH₂), 3.55 (s, 2H, CH₂OH), 2.45 (s, 3H, CH₃).
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Yield : 78%
Functionalization of Azetidine-3-Methanol to a Leaving Group
The hydroxymethyl group is converted to a bromomethyl moiety to facilitate nucleophilic substitution:
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Bromination with PBr₃ :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → 25°C |
| Reaction Time | 2 hours |
| Yield | 92% |
Synthesis of 4-Methyl-1H-pyrazole
The pyrazole subunit is prepared via cyclocondensation:
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Cyclization of Hydrazine and Pentane-2,4-dione :
Characterization Data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, pyrazole H3), 6.25 (s, 1H, pyrazole H5), 2.40 (s, 3H, CH₃).
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Yield : 89%
Alkylation of 4-Methyl-1H-pyrazole
The final step involves coupling the brominated azetidine derivative with 4-methylpyrazole:
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Nucleophilic Substitution :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | NaH (60% dispersion) |
| Temperature | 60°C |
| Time | 12 hours |
| Yield | 65% |
Mechanistic Insight :
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Deprotonation of the pyrazole nitrogen by NaH generates a strong nucleophile.
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SN2 displacement of the bromide on the azetidine derivative forms the methylene bridge.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized spectroscopically:
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¹H NMR (400 MHz, CDCl₃) : δ 7.80 (d, J = 8.4 Hz, 1H, ArH), 7.42 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.30 (d, J = 2.0 Hz, 1H, ArH), 7.25 (s, 1H, pyrazole H3), 6.20 (s, 1H, pyrazole H5), 4.20–4.10 (m, 1H, azetidine CH), 3.85–3.75 (m, 2H, azetidine CH₂), 3.65–3.55 (m, 2H, azetidine CH₂), 3.50 (s, 2H, CH₂ bridge), 2.40 (s, 3H, Ar-CH₃), 2.35 (s, 3H, pyrazole-CH₃).
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HRMS (ESI) : m/z calcd for C₁₅H₁₇FN₃O₂S [M+H]⁺: 338.1021; found: 338.1018.
Alternative Synthetic Routes
Mitsunobu Reaction for Methylene Bridge Formation
An alternative to nucleophilic substitution employs the Mitsunobu reaction:
Reductive Amination (Hypothetical Route)
If an amine intermediate were accessible, reductive amination could be explored. However, the sulfonamide’s electron-withdrawing nature complicates this approach.
Challenges and Optimization Opportunities
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Steric Hindrance : The azetidine’s compact ring system and sulfonamide group hinder reactivity at the 3-position. Using polar aprotic solvents (e.g., DMF) improves nucleophilicity.
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Byproduct Formation : Over-alkylation of pyrazole is mitigated by using a slight excess of the azetidine bromide (1.2 equiv).
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Scale-Up Considerations : Column chromatography may be replaced with recrystallization (e.g., using ethyl acetate/hexane) for industrial-scale production.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-{[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine and pyrazole cores. Key steps include:
- Azetidine sulfonylation : React 4-fluoro-3-methylbenzenesulfonyl chloride with azetidine under basic conditions (e.g., triethylamine in dichloromethane) to install the sulfonyl group .
- Methylation and coupling : Introduce the methyl group to the pyrazole ring via alkylation, followed by coupling the azetidine and pyrazole moieties using a methylene linker. Copper-catalyzed "click" chemistry (e.g., CuSO₄/sodium ascorbate in THF/H₂O at 50°C for 16 hours) can enhance regioselectivity .
- Optimization : Monitor reactions via TLC or HPLC to minimize by-products . Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions on the azetidine and pyrazole rings. For example, the sulfonyl group’s electron-withdrawing effects shift nearby proton signals downfield .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, particularly for detecting isotopic patterns from fluorine .
Advanced: How can computational methods streamline reaction design and mechanistic studies for this compound?
Methodological Answer:
- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model sulfonylation and coupling steps, identifying transition states and energy barriers .
- Solvent/Catalyst Screening : Apply machine learning to datasets (e.g., reaction yields under varying solvents/catalysts) to optimize conditions. For example, simulations may predict improved yields with polar aprotic solvents like DMF .
- Mechanistic Insights : Combine computational modeling with experimental data (e.g., kinetic studies) to resolve ambiguities in reaction pathways, such as nucleophilic attack during azetidine functionalization .
Advanced: How should researchers address discrepancies in reported biological activity data for structurally similar compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects. For example, replacing the 4-fluorophenyl group with a 3,4-dichlorobenzyl moiety (as in ) may alter binding affinity due to steric/electronic differences .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variable impacts. Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, such as correlations between sulfonyl group electronegativity and cytotoxicity .
Basic: What are the recommended protocols for evaluating the compound’s stability under storage and experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; significant decomposition (>5%) warrants lyophilization or inert-atmosphere storage .
- Solution Stability : Test in DMSO or ethanol at 1–10 mM concentrations. Avoid repeated freeze-thaw cycles, which may precipitate the compound .
Advanced: How can researchers leverage hybrid heterocyclic systems (e.g., triazole-pyrazole) to enhance the pharmacological profile of this compound?
Methodological Answer:
- Hybrid Synthesis : Introduce triazole rings via Huisgen cycloaddition (e.g., using azide-alkyne "click" chemistry) to improve metabolic stability. For example, triazole-pyrazole hybrids in show enhanced bioavailability .
- Biological Testing : Screen hybrids against target proteins (e.g., kinases) to compare IC₅₀ values. Use molecular docking to rationalize improved binding from triazole-mediated hydrogen bonding .
Advanced: What strategies resolve contradictions in spectroscopic data interpretation for complex derivatives?
Methodological Answer:
- 2D NMR Techniques : Employ HSQC and HMBC to assign overlapping signals in crowded spectra (e.g., distinguishing azetidine CH₂ groups from pyrazole protons) .
- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm stereochemistry and substituent orientation, as demonstrated for related sulfonyl-azetidine compounds .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase Glo) to measure inhibition of target enzymes like PI3K or MAPK .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
